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Introduction
Vigilin, also known as High-Density Lipoprotein Binding Protein (HDLBP), is a highly

conserved, ubiquitously expressed RNA-binding protein. It is characterized by its multiple K

homology (KH) domains, which mediate its interaction with various RNAs. Vigilin plays a

crucial role in several cellular processes, including the regulation of mRNA stability and

translation, cholesterol metabolism, and the maintenance of genome stability.[1][2][3]

Dysregulation of vigilin expression has been implicated in various diseases, including cancer

and cardiovascular conditions, making it a protein of significant interest in research and drug

development.[1][4][5]

These application notes provide detailed protocols for the quantification of vigilin expression in

cell lysates using three common methods: Western blotting, Enzyme-Linked Immunosorbent

Assay (ELISA), and Mass Spectrometry.

Data Presentation: Quantitative Vigilin Expression
Data
The following table summarizes the relative expression levels of vigilin in human

hepatocellular carcinoma (HCC) cell lines compared to a normal human embryonic hepatocyte

cell line. This data is based on findings reported in a study by Yang et al. (2014).[6]
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Cell Line Cell Type
Relative Vigilin
Expression Level

Source

L-02
Human embryonic

hepatocyte
Baseline [6]

HepG2
Human hepatocellular

carcinoma
Overexpressed [6]

BEL7402
Human hepatocellular

carcinoma
Overexpressed [6]

SMMC7721
Human hepatocellular

carcinoma
Overexpressed [6]

Note: The original study demonstrated overexpression through Western blot analysis but did

not provide specific densitometry values. The term "Overexpressed" indicates a visibly higher

band intensity compared to the L-02 cell line.[6]

Experimental Protocols
Cell Lysate Preparation
A critical first step for all quantification methods is the preparation of high-quality cell lysates.

Materials:

Phosphate-buffered saline (PBS), ice-cold

RIPA lysis buffer (or other suitable lysis buffer)

Protease inhibitor cocktail

Phosphatase inhibitor cocktail (optional)

Cell scraper

Microcentrifuge tubes, pre-chilled

Refrigerated microcentrifuge
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Sonicator (optional)

Protocol for Adherent Cells:

Culture cells to the desired confluency (typically 70-90%).

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

Completely remove the PBS and add an appropriate volume of ice-cold lysis buffer

containing protease (and phosphatase) inhibitors.

Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.

Incubate the lysate on ice for 30 minutes, with occasional vortexing.

For viscous lysates due to high DNA content, sonicate briefly on ice.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

Carefully transfer the supernatant (cell lysate) to a fresh, pre-chilled microcentrifuge tube.

Determine the protein concentration of the lysate using a suitable method such as the

Bicinchoninic acid (BCA) or Bradford assay.

Aliquot the lysate and store at -80°C for long-term use or proceed immediately to the desired

quantification method.

Quantification of Vigilin by Western Blotting
Western blotting provides a semi-quantitative measure of vigilin protein levels.

Materials:

SDS-PAGE gels

Running buffer

Transfer buffer
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PVDF or nitrocellulose membrane

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibody against vigilin (e.g., polyclonal or monoclonal[2])

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Protocol:

Sample Preparation: Mix an equal amount of total protein (typically 20-40 µg) from each cell

lysate with 4x Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.

Gel Electrophoresis: Load the denatured protein samples into the wells of an SDS-PAGE gel.

Include a protein ladder to determine molecular weight. Run the gel until adequate

separation is achieved.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with

gentle agitation to prevent non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with the primary anti-vigilin antibody

diluted in blocking buffer (e.g., 1:500-1:2000 dilution[7]) overnight at 4°C with gentle

agitation.

Washing: Wash the membrane three times for 10 minutes each with TBST.

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated

secondary antibody diluted in blocking buffer for 1 hour at room temperature.

Washing: Repeat the washing step as in step 6.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b1175920?utm_src=pdf-body
https://www.nsjbio.com/tds/vgl-antibody-vigilin-hdlbp-28h95-rq8743
https://www.benchchem.com/product/b1175920?utm_src=pdf-body
https://www.biorbyt.com/anti-vigilin-antibody-orb666880.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1175920?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detection: Add the chemiluminescent substrate to the membrane and incubate for the

recommended time.

Imaging: Capture the chemiluminescent signal using an appropriate imaging system.

Data Analysis: Quantify the band intensities using densitometry software. Normalize the

vigilin band intensity to a loading control (e.g., β-actin or GAPDH) to account for loading

differences.

Quantification of Vigilin by ELISA
ELISA allows for the quantitative measurement of vigilin concentration in a cell lysate.

Materials:

Vigilin ELISA kit (sandwich or competitive)

Wash buffer

Assay diluent

Substrate solution

Stop solution

Microplate reader

Protocol (based on a typical sandwich ELISA kit):

Preparation: Bring all reagents and samples to room temperature. Prepare the necessary

dilutions of standards and samples in the provided assay diluent.

Coating: The wells of the microplate are pre-coated with a capture antibody specific for

vigilin.

Sample Addition: Add 100 µL of each standard and sample to the appropriate wells.

Incubation: Cover the plate and incubate for the time and temperature specified in the kit

manual (e.g., 2 hours at room temperature).
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Washing: Aspirate the contents of the wells and wash each well four times with wash buffer.

Detection Antibody: Add 100 µL of the biotin-conjugated detection antibody to each well.

Incubation: Cover the plate and incubate for 1-2 hours at room temperature.

Washing: Repeat the washing step as in step 5.

Enzyme Conjugate: Add 100 µL of streptavidin-HRP conjugate to each well.

Incubation: Cover the plate and incubate for 45 minutes at room temperature.

Washing: Repeat the washing step as in step 5.

Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the

dark for 10-30 minutes, or until color develops.

Stop Reaction: Add 50 µL of stop solution to each well.

Measurement: Read the absorbance at 450 nm using a microplate reader.

Data Analysis: Generate a standard curve by plotting the absorbance of the standards

against their known concentrations. Use the standard curve to determine the concentration

of vigilin in the unknown samples.

Absolute Quantification of Vigilin by Mass Spectrometry
(LC-MS/MS)
Mass spectrometry, particularly with the use of stable isotope-labeled internal standards, allows

for the absolute quantification of vigilin.

Materials:

Urea

Dithiothreitol (DTT)

Iodoacetamide (IAA)
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Trypsin (mass spectrometry grade)

Formic acid

Acetonitrile

Stable isotope-labeled vigilin peptide standards

LC-MS/MS system (e.g., triple quadrupole)

Protocol Outline:

Protein Denaturation, Reduction, and Alkylation:

Take a known amount of total protein from the cell lysate.

Denature the proteins in a high concentration of urea.

Reduce disulfide bonds with DTT.

Alkylate cysteine residues with IAA to prevent disulfide bond reformation.

Tryptic Digestion:

Dilute the sample to reduce the urea concentration.

Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.

Sample Cleanup:

Acidify the digest with formic acid.

Clean up the peptide mixture using a solid-phase extraction (SPE) method (e.g., C18

desalting spin columns) to remove salts and detergents.

LC-MS/MS Analysis:

Spike the cleaned peptide sample with a known concentration of a stable isotope-labeled

synthetic peptide corresponding to a unique vigilin peptide.
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Inject the sample onto an LC-MS/MS system.

Separate the peptides using liquid chromatography.

Analyze the eluted peptides using the mass spectrometer in Multiple Reaction Monitoring

(MRM) or Parallel Reaction Monitoring (PRM) mode.[8][9] This involves selecting the

precursor ion of the target vigilin peptide and its corresponding fragment ions.

Data Analysis:

Generate extracted ion chromatograms for both the native and the stable isotope-labeled

vigilin peptides.

Calculate the ratio of the peak areas of the native peptide to the internal standard.

Use this ratio to determine the absolute concentration of the vigilin peptide in the original

sample by comparing it to a standard curve or using a single-point calibration.
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Caption: General experimental workflow for quantifying vigilin expression.
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Caption: Vigilin's role in the VLDL secretion pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. The RNA-binding protein vigilin regulates VLDL secretion through modulation of Apob
mRNA translation - PMC [pmc.ncbi.nlm.nih.gov]

2. nsjbio.com [nsjbio.com]

3. A jack of all trades: the RNA-binding protein vigilin - PubMed [pubmed.ncbi.nlm.nih.gov]

4. The RNA-binding protein vigilin regulates VLDL secretion through modulation of Apob
mRNA translation - PubMed [pubmed.ncbi.nlm.nih.gov]

5. MRM Quantitative Analysis | Proteomics [medicine.yale.edu]

6. Vigilin is overexpressed in hepatocellular carcinoma and is required for HCC cell
proliferation and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

7. biorbyt.com [biorbyt.com]

8. Development of MRM-based assays for the absolute quantitation of plasma proteins -
PubMed [pubmed.ncbi.nlm.nih.gov]

9. Development of MRM-Based Assays for the Absolute Quantitation of Plasma Proteins |
Springer Nature Experiments [experiments.springernature.com]

To cite this document: BenchChem. [Application Notes and Protocols for Quantifying Vigilin
Expression in Cell Lysates]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1175920#methods-for-quantifying-vigilin-expression-
in-cell-lysates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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